(R)-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine
Overview
Description
Scientific Research Applications
Scaffolds in Combinatorial Chemistry
Orthogonally N-protected (Boc and Cbz) 3-aminopiperidines have been identified as new scaffolds for combinatorial chemistry. These compounds are prepared from piperidine building blocks through nucleophilic ring opening and subsequent reactions, demonstrating their utility in creating diverse molecular libraries for drug discovery (Schramm et al., 2010).
Synthesis of N-Heterocycles
The compound has been used in the enantioselective synthesis of various N-heterocycles like pyrrolidine, piperidine, and azepane. These syntheses involve asymmetric intramolecular dehydrative N-allylation, showcasing the compound's role in producing optically active heterocycles (Seki et al., 2012).
Intermediate in Alkaloid Synthesis
Functionalized piperidines synthesized using this compound have been used as intermediates in the synthesis of various alkaloids. These syntheses demonstrate the regioselective hydroformylation of the compound, highlighting its versatility as an intermediate (Ojima et al., 1998).
GPCR Target Compound Synthesis
This compound can be used to synthesize templates for GPCR (G-protein-coupled receptor) targets. The synthesis involves selective protection and deprotection steps, showing its utility in creating biologically active molecules (Xie et al., 2004).
Asymmetric Synthesis of Amino Acids
The compound has been used in the asymmetric synthesis of unnatural amino acids. This demonstrates its utility in creating optically active compounds that can be important in pharmaceutical research (Shieh et al., 2001).
Safety and Hazards
“®-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine” has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and avoiding contact with air . It is also recommended to handle under inert gas and protect from moisture .
Properties
IUPAC Name |
tert-butyl 4-[(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3,(H,24,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVHJBSUUOYDL-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650678 | |
Record name | tert-Butyl 4-[(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001646-85-0 | |
Record name | Methyl (αR)-1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001646-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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